molecular formula C17H18N2O B7511840 2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(1-pyrrolidinyl)methanone

2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(1-pyrrolidinyl)methanone

Cat. No. B7511840
M. Wt: 266.34 g/mol
InChI Key: BFPPQBHDSFETHD-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(1-pyrrolidinyl)methanone, commonly known as CPQM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CPQM is a synthetic compound that belongs to the class of cyclopenta[b]quinolines and has a pyrrolidine group attached to it.

Scientific Research Applications

CPQM has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. CPQM has also been found to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Mechanism of Action

The mechanism of action of CPQM is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. CPQM has also been found to interact with the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
CPQM has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CPQM has also been shown to have anti-viral activity against the influenza virus and the human immunodeficiency virus (HIV). In addition, CPQM has been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of CPQM is its synthetic nature, which allows for the production of large quantities of the compound for research purposes. CPQM is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of CPQM is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on CPQM. One area of interest is the development of more efficient and cost-effective synthesis methods for CPQM. Another direction is the investigation of CPQM's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of CPQM and its potential applications in cancer treatment and viral infections.
Conclusion
In conclusion, CPQM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CPQM has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. CPQM has also been found to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. While there are limitations to working with CPQM, there are several future directions for research on this compound that may lead to significant advancements in biomedical research.

Synthesis Methods

The synthesis of CPQM involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid with pyrrolidine and formaldehyde. The reaction takes place in the presence of a suitable catalyst and solvent, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of CPQM varies depending on the reaction conditions, but it can be obtained in good to excellent yields.

properties

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(19-10-3-4-11-19)16-12-6-1-2-8-14(12)18-15-9-5-7-13(15)16/h1-2,6,8H,3-5,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPPQBHDSFETHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C3CCCC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(pyrrolidin-1-yl)methanone

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